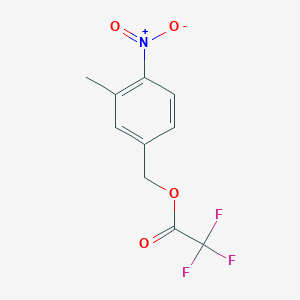
3-Methyl-4-nitrobenzyl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-nitrobenzyl trifluoroacetate is an organic compound with the molecular formula C10H8F3NO4. It is a trifluoroacetate ester derivative of 3-methyl-4-nitrobenzyl alcohol. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitrobenzyl trifluoroacetate typically involves the esterification of 3-methyl-4-nitrobenzyl alcohol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-nitrobenzyl trifluoroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoroacetate group can be replaced by nucleophiles such as amines or alcohols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzyl derivatives.
Reduction: 3-Methyl-4-aminobenzyl trifluoroacetate.
Oxidation: 3-Carboxy-4-nitrobenzyl trifluoroacetate.
Applications De Recherche Scientifique
3-Methyl-4-nitrobenzyl trifluoroacetate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis, particularly in the preparation of trifluoroacetylated compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-nitrobenzyl trifluoroacetate involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetate group is a good leaving group, making the compound susceptible to nucleophilic attack. The nitro group can participate in redox reactions, altering the electronic properties of the molecule and influencing its reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methyl-4-nitrobenzyl acetate
- 3-Methyl-4-nitrobenzyl chloride
- 4-Nitrobenzyl trifluoroacetate
Uniqueness
3-Methyl-4-nitrobenzyl trifluoroacetate is unique due to the presence of both the nitro and trifluoroacetate groups. The trifluoroacetate group enhances the compound’s reactivity towards nucleophiles, while the nitro group provides additional sites for redox reactions. This combination of functional groups makes it a versatile reagent in organic synthesis and a valuable compound in scientific research.
Propriétés
Numéro CAS |
834885-00-6 |
|---|---|
Formule moléculaire |
C10H8F3NO4 |
Poids moléculaire |
263.17 g/mol |
Nom IUPAC |
(3-methyl-4-nitrophenyl)methyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C10H8F3NO4/c1-6-4-7(2-3-8(6)14(16)17)5-18-9(15)10(11,12)13/h2-4H,5H2,1H3 |
Clé InChI |
JCAIPHJWUBURHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)COC(=O)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-hydroxyphenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024113.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(9-ethyl-9H-carbazol-3-YL)acetamide](/img/structure/B12024115.png)
![N-(4-ethylphenyl)-N'-[(E)-(4-fluorophenyl)methylideneamino]oxamide](/img/structure/B12024116.png)





![3-(4-tert-butylphenyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12024147.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12024153.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024167.png)


![N-(4-fluorophenyl)-6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B12024189.png)
